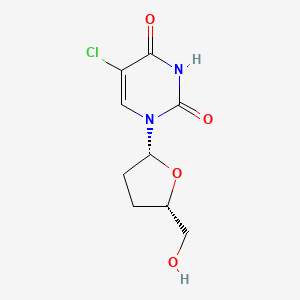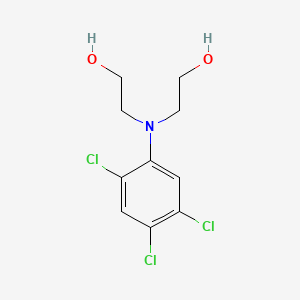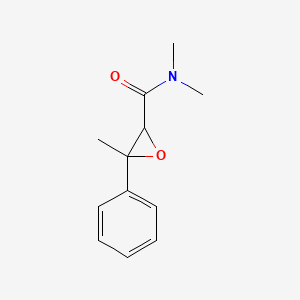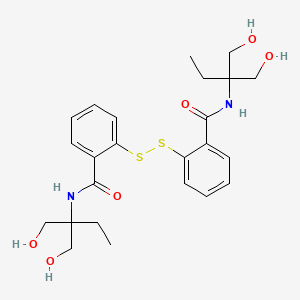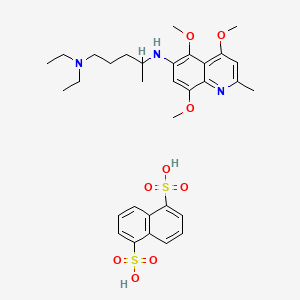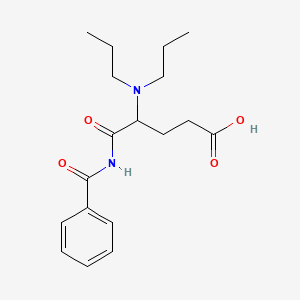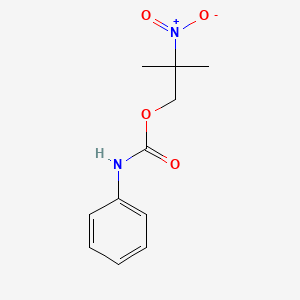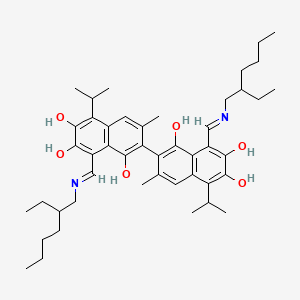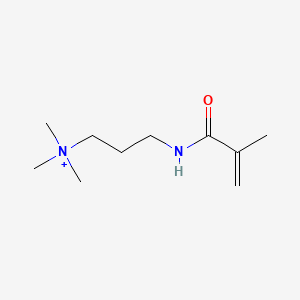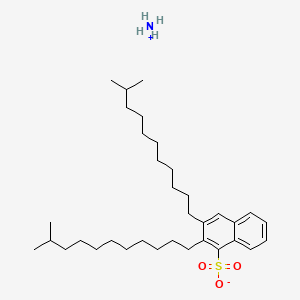
Naphthalenesulfonic acid, diisododecyl-, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalenesulfonic acid, diisododecyl-, ammonium salt is a chemical compound that belongs to the class of organic sulfonic acids. It is characterized by the presence of a naphthalene ring substituted with sulfonic acid groups and diisododecyl groups, with ammonium as the counterion. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, diisododecyl-, ammonium salt typically involves the sulfonation of naphthalene followed by the introduction of diisododecyl groups. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agents. The resulting sulfonic acid derivative is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where naphthalene is sulfonated under controlled conditions. The diisododecyl groups are introduced through alkylation reactions, and the final product is obtained by neutralizing the sulfonated intermediate with ammonium hydroxide. The process is optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalenesulfonic acid, diisododecyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced naphthalene compounds, and various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalenesulfonic acid, diisododecyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the study of biological membranes and as a dispersing agent for biological samples.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of naphthalenesulfonic acid, diisododecyl-, ammonium salt is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of substances. It interacts with molecular targets such as biological membranes, enhancing the solubility and stability of various compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another sulfonic acid derivative of naphthalene, used in similar applications.
2,6-Naphthalenedisulfonic acid: Known for its use in the synthesis of dyes and pigments.
Armstrong’s acid (naphthalene-1,5-disulfonic acid): Used in the production of fluorescent compounds and as a reagent in organic synthesis.
Uniqueness
Naphthalenesulfonic acid, diisododecyl-, ammonium salt is unique due to the presence of diisododecyl groups, which enhance its surfactant properties and make it particularly effective in industrial applications. Its ability to reduce surface tension and improve the solubility of various compounds sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
63701-23-5 |
|---|---|
Molekularformel |
C34H59NO3S |
Molekulargewicht |
561.9 g/mol |
IUPAC-Name |
azanium;2,3-bis(10-methylundecyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H56O3S.H3N/c1-28(2)21-15-11-7-5-9-13-17-23-30-27-31-24-19-20-26-33(31)34(38(35,36)37)32(30)25-18-14-10-6-8-12-16-22-29(3)4;/h19-20,24,26-29H,5-18,21-23,25H2,1-4H3,(H,35,36,37);1H3 |
InChI-Schlüssel |
AKISBDVNSUUEIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



